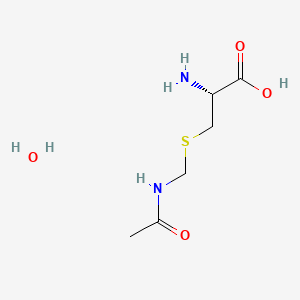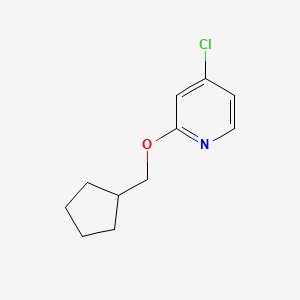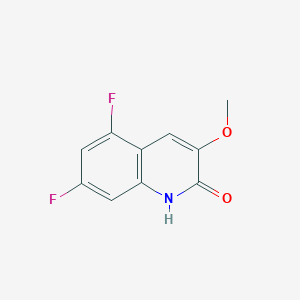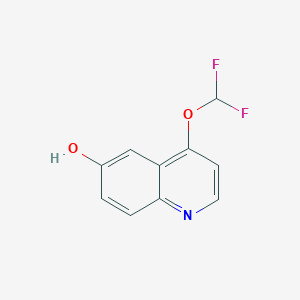
1-(7-Ethoxyindolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Ethoxyindolin-1-yl)ethanone is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indoline core with an ethoxy group at the 7th position and an ethanone moiety attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(7-Ethoxyindolin-1-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 7-ethoxyindoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Ethoxyindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and are conducted under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indoline derivatives.
Scientific Research Applications
1-(7-Ethoxyindolin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive indoline derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(7-Ethoxyindolin-1-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indoline derivatives are known to interact with serotonin receptors, which could explain their potential antidepressant effects. Additionally, the compound may inhibit certain enzymes involved in cancer cell proliferation, contributing to its anticancer properties .
Comparison with Similar Compounds
1-(1H-Indol-3-yl)ethanone: Another indoline derivative with similar structural features but different biological activities.
1-(4-Methyl-1H-indol-3-yl)ethanone: Known for its antiviral properties.
1-(1H-Indol-2-yl)ethanone: Exhibits antimicrobial and anti-inflammatory activities .
Uniqueness: 1-(7-Ethoxyindolin-1-yl)ethanone is unique due to the presence of the ethoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural modification may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(7-ethoxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-3-15-11-6-4-5-10-7-8-13(9(2)14)12(10)11/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
GCTQPZXIPIDNEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)








